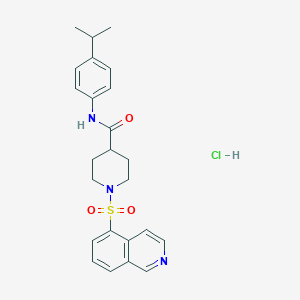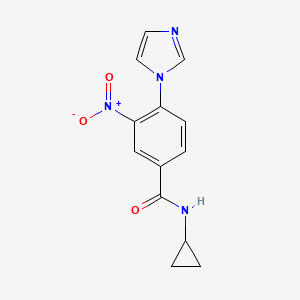![molecular formula C26H23F3N2OS B2608723 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532970-09-5](/img/structure/B2608723.png)
2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its functional groups and how they are arranged .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include information about its reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and stability. It may also include spectroscopic data such as NMR, IR, and mass spectra .Scientific Research Applications
Novel Insecticide Activity
2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide, through its structural uniqueness, has shown to possess extremely strong insecticidal activity, especially against lepidopterous pests. This includes resistant strains, making it a novel class of insecticide with a unique mode of action distinct from commercial insecticides. Its safety profile for non-target organisms further enhances its suitability for integrated pest management programs (Tohnishi et al., 2005).
Chemical Synthesis and Reactivity
The compound's unique chemical structure facilitates various synthetic pathways and reactions. For instance, intramolecular sulfoxide electrophilic sulfenylation in related indoleanilides underlines the compound’s synthetic versatility, showcasing potential applications in creating novel molecules with significant biological activities (Eggers et al., 2007). Moreover, efficient one-pot synthesis methods for related sulfanyl-sulfinyl indoles underscore the ease of manipulating this compound for various scientific purposes (Kobayashi et al., 2013).
Anticancer Potential
Derivatives of 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide have been explored for their anticancer activities. Specifically, certain synthesized benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the compound's potential as a scaffold for developing novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antipathogenic Activities
The structural framework of 2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide enables the development of compounds with significant antimicrobial and antipathogenic activities. Research into thiourea derivatives related to this compound has shown promising antibacterial and antibiofilm properties against notorious pathogens, suggesting potential applications in creating new antimicrobial agents with specific activities against biofilm-forming bacteria (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2OS/c1-18-7-2-3-10-21(18)25(32)30-13-14-31-16-24(22-11-4-5-12-23(22)31)33-17-19-8-6-9-20(15-19)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQPLJXSRKFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)




![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide](/img/structure/B2608659.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2608661.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2608662.png)